Doxorubicin Hydrochloride
Overview
Description
Doxorubicin hydrochloride is a chemotherapy medication used to treat various types of cancer, including breast cancer, bladder cancer, Kaposi’s sarcoma, lymphoma, and acute lymphocytic leukemia . It belongs to the anthracycline class of drugs and works by interfering with the function of DNA, thereby inhibiting the growth of cancer cells .
Mechanism of Action
Target of Action
Doxorubicin Hydrochloride, also known as Doxorubicin, is a cytotoxic anthracycline antibiotic . It primarily targets DNA-associated enzymes and DNA base pairs . These targets play a crucial role in DNA replication and transcription, which are essential for cell growth and division .
Mode of Action
Doxorubicin interacts with its targets by intercalating with DNA base pairs . This interaction leads to DNA damage and the generation of reactive oxygen species (ROS) . It also inhibits topoisomerase II , an enzyme that prevents double-stranded nuclear DNA breaks . This interaction disrupts DNA replication and transcription, leading to cell death .
Biochemical Pathways
Doxorubicin affects several biochemical pathways. It activates various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .
Pharmacokinetics
The pharmacokinetics of Doxorubicin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Doxorubicin is administered intravenously, indicating that it has 100% bioavailability .
Result of Action
The molecular and cellular effects of Doxorubicin’s action include DNA damage , the generation of reactive oxygen species (ROS) , and the induction of apoptosis . One of the major side effects of Doxorubicin is cardiotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Doxorubicin. For instance, hypoxia-induced acidity in tumor spheroids has been shown to reduce the accumulation of Doxorubicin, likely due to the reduced proportion of Doxorubicin in the non-ionized form under acidic conditions . This suggests that the tumor microenvironment can significantly impact the effectiveness of Doxorubicin treatment.
Biochemical Analysis
Biochemical Properties
Doxorubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . This interaction with DNA leads to DNA damage and the generation of reactive oxygen species .
Cellular Effects
This compound has a range of cytotoxic effects on cells . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . This leads to downstream activation of different caspases resulting in apoptosis . This compound also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and the generation of reactive oxygen species . It exerts its effects at the molecular level through DNA intercalation, which eventually leads to DNA damage . This interaction with DNA-associated enzymes and DNA base pairs produces a range of cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Studies have shown that nearly 80% of this compound loaded in certain delivery systems could be released in 5 hours at pH 5.0 . This is an improvement from the results obtained at pH 6.5 and pH 7.4 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses of this compound resulted in hypotension, bradycardia, and a decrease in the balance of autonomic activity (LF/HF), with 16 mg/kg being the threshold dose at which these changes became evident .
Metabolic Pathways
This compound is involved in various metabolic pathways . It is metabolized to a variety of metabolites in vivo, which has been shown to be associated with cardiotoxicity . Tumor cells and drug-resistant tumor cells have a unique drug metabolism pathway for this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is distributed into tissues rapidly, and this speed of distribution is matched by the rapid drop of this compound levels in the blood . This compound has the ability to penetrate tissues highly effectively .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Studies have shown that the cytoplasmic subset of certain proteins plays a pivotal role in mediating this compound sensitivity, primarily through the regulation of glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxorubicin hydrochloride is synthesized from cultures of the bacterium Streptomyces peucetius var. caesius. The synthesis involves several steps, including the fermentation of the bacterium, extraction, and purification of the compound .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological methods to optimize yield and purity. Techniques such as remote loading and transmembrane pH gradient methods are employed to prepare liposomal formulations of doxorubicin, which enhance its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Doxorubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Reduction: Reduction reactions can occur, leading to the formation of semiquinone radicals.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly involved in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of doxorubicin, which may have different pharmacological properties .
Scientific Research Applications
Doxorubicin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of drug delivery systems, including liposomes and nanoparticles
Biology: It is employed in cell viability assays and studies of drug resistance mechanisms.
Industry: It is used in the production of various pharmaceutical formulations, including liposomal doxorubicin
Comparison with Similar Compounds
Daunorubicin: Similar in structure and function, but primarily used for treating acute myeloid leukemia.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, used for breast cancer treatment.
Idarubicin: Another anthracycline used for leukemia treatment.
Uniqueness of Doxorubicin Hydrochloride: this compound is unique due to its broad spectrum of activity against various cancers and its ability to be formulated into liposomal forms, which enhance its therapeutic efficacy and reduce toxicity .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-RUELKSSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11.ClH, C27H30ClNO11 | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-92-8 (Parent) | |
Record name | Doxorubicin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3030636 | |
Record name | Doxorubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25316-40-9 | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxorubicin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Doxorubicin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxorubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DOXORUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
399 to 401 °F (Decomposes) (NTP, 1992) | |
Record name | ADRIAMYCIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19724 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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